molecular formula C14H12BrNO2S B11177313 1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B11177313
M. Wt: 338.22 g/mol
InChI Key: WQXHNJBSBDGRAZ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-2,3-dihydro-1H-indole is an organic compound characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 2,3-dihydro-1H-indole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation and Reduction: Products include sulfoxides or sulfides.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-2,3-dihydro-1H-indole
  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1H-indole
  • 1-[(4-Nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole

Comparison: 1-[(4-Bromophenyl)sulfonyl]-2,3-dihydro-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and nitro analogs, the bromine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C14H12BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2

InChI Key

WQXHNJBSBDGRAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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